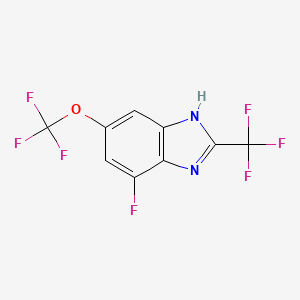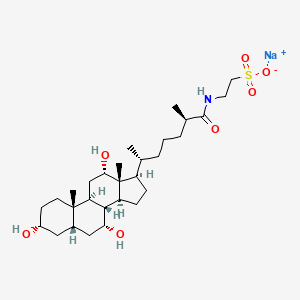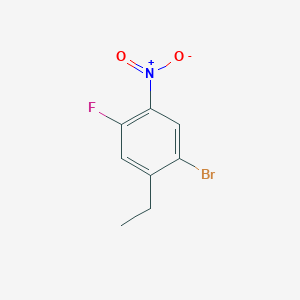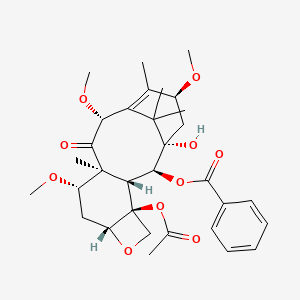
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, trifluoromethoxybenzene, and trifluoromethylating agents.
Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction, often involving the condensation of 4-fluoroaniline with a suitable aldehyde or ketone.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions (e.g., presence of a base, elevated temperature).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Oxidative reactions may modify the benzimidazole core or the substituents.
Reduction: Reduction reactions can be used to alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., solvents, temperature).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy and trifluoromethyl groups.
6-(Trifluoromethoxy)-1H-benzimidazole: Lacks the fluoro and trifluoromethyl groups.
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the fluoro and trifluoromethoxy groups.
Uniqueness
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of multiple fluorinated groups, which can significantly influence its chemical and biological properties. The combination of fluoro, trifluoromethoxy, and trifluoromethyl groups can enhance its reactivity, stability, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H3F7N2O |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
4-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-4-1-3(19-9(14,15)16)2-5-6(4)18-7(17-5)8(11,12)13/h1-2H,(H,17,18) |
Clave InChI |
RJEWWBWVXDVYPL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)


![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)






